Cas no 2114871-45-1 (Methyl thieno[2,3-C]pyridine-4-carboxylate)
Methyl thieno[2,3-C]pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- G18639
- METHYL THIENO[2,3-C]PYRIDINE-4-CARBOXYLATE
- 2114871-45-1
- Methyl thieno[2,3-C]pyridine-4-carboxylate
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- Inchi: 1S/C9H7NO2S/c1-12-9(11)7-4-10-5-8-6(7)2-3-13-8/h2-5H,1H3
- InChI Key: LSBIZZVJIBMVEG-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1C=NC=C2C(=O)OC
Computed Properties
- Exact Mass: 193.01974964g/mol
- Monoisotopic Mass: 193.01974964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 67.4Ų
Methyl thieno[2,3-C]pyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR02AHXS-100mg |
methyl thieno[2,3-c]pyridine-4-carboxylate |
2114871-45-1 | 97% | 100mg |
$178.00 | 2025-02-18 | |
| Aaron | AR02AHXS-250mg |
methyl thieno[2,3-c]pyridine-4-carboxylate |
2114871-45-1 | 97% | 250mg |
$297.00 | 2025-02-18 | |
| Aaron | AR02AHXS-500mg |
methyl thieno[2,3-c]pyridine-4-carboxylate |
2114871-45-1 | 97% | 500mg |
$495.00 | 2025-02-18 |
Methyl thieno[2,3-C]pyridine-4-carboxylate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on Methyl thieno[2,3-C]pyridine-4-carboxylate
Methyl thieno[2,3-C]pyridine-4-carboxylate (CAS No. 2114871-45-1): A Comprehensive Overview
Methyl thieno[2,3-C]pyridine-4-carboxylate (CAS No. 2114871-45-1) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyridine class, which is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The unique structural features of Methyl thieno[2,3-C]pyridine-4-carboxylate make it a promising candidate for the development of novel therapeutic agents.
The chemical structure of Methyl thieno[2,3-C]pyridine-4-carboxylate includes a carboxylate ester group at the 4-position of the pyridine ring, which contributes to its diverse chemical reactivity and potential biological activity. This structural motif is often exploited in drug design due to its ability to interact with biological targets in multiple ways, including through hydrogen bonding and hydrophobic interactions.
In recent years, there has been a growing interest in exploring the pharmacological properties of thienopyridine derivatives. These compounds have shown promise in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. The presence of the thiophene ring in Methyl thieno[2,3-C]pyridine-4-carboxylate is particularly noteworthy, as it has been associated with enhanced binding affinity to certain biological receptors.
One of the most compelling aspects of Methyl thieno[2,3-C]pyridine-4-carboxylate is its potential as a scaffold for drug discovery. Researchers have leveraged its structural framework to develop derivatives with improved pharmacokinetic profiles and enhanced target specificity. For instance, studies have demonstrated that modifications to the carboxylate ester group can significantly influence the metabolic stability and bioavailability of related compounds.
The synthesis of Methyl thieno[2,3-C]pyridine-4-carboxylate typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by esterification steps. The use of advanced catalytic systems has further refined these processes, enabling more efficient production methods.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of Methyl thieno[2,3-C]pyridine-4-carboxylate. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict potential drug-like properties. These computational tools are particularly valuable in identifying lead compounds for further development.
The biological activity of Methyl thieno[2,3-C]pyridine-4-carboxylate has been extensively studied in various preclinical models. Initial findings suggest that it exhibits inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. These preliminary results have prompted further investigation into its therapeutic potential.
In conclusion, Methyl thieno[2,3-C]pyridine-4-carboxylate (CAS No. 2114871-45-1) represents a fascinating compound with significant pharmaceutical promise. Its unique structural features and diverse chemical properties make it an attractive scaffold for drug discovery. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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